molecular formula C14H19NO6S B7166383 Methyl 5-methyl-4-(5-oxa-8-azaspiro[2.6]nonan-8-ylsulfonyl)furan-2-carboxylate

Methyl 5-methyl-4-(5-oxa-8-azaspiro[2.6]nonan-8-ylsulfonyl)furan-2-carboxylate

Cat. No.: B7166383
M. Wt: 329.37 g/mol
InChI Key: AIZGSKUMAFXQHN-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4-(5-oxa-8-azaspiro[26]nonan-8-ylsulfonyl)furan-2-carboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-4-(5-oxa-8-azaspiro[2.6]nonan-8-ylsulfonyl)furan-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient catalysts for the sulfonylation reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-4-(5-oxa-8-azaspiro[2.6]nonan-8-ylsulfonyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the sulfonyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Methyl 5-methyl-4-(5-oxa-8-azaspiro[2.6]nonan-8-ylsulfonyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-4-(5-oxa-8-azaspiro[2.6]nonan-8-ylsulfonyl)furan-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, where it can inhibit or modulate the activity of the target. This interaction can affect various cellular pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-4-(5-oxa-8-azaspiro[2.6]nonan-8-ylsulfonyl)furan-2-carboxylate is unique due to its combination of a spirocyclic structure with a sulfonyl group and a furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 5-methyl-4-(5-oxa-8-azaspiro[2.6]nonan-8-ylsulfonyl)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6S/c1-10-12(7-11(21-10)13(16)19-2)22(17,18)15-5-6-20-9-14(8-15)3-4-14/h7H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZGSKUMAFXQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)S(=O)(=O)N2CCOCC3(C2)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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